Chlorocitalopram

Descripción general

Descripción

For inquiries related to compounds with established research, such as chlorophyll derivatives and their synthetic methods, molecular structures, and applications in fields like photosynthesis simulation, organic synthesis, and material science, the provided references could offer valuable insights. Here are a couple of examples from the search results that might be of interest in a broader context of chlorinated compounds and their applications:

Synthetic Chlorins, Possible Surrogates for Chlorophylls, Prepared by Derivatization of Porphyrins : This paper discusses the synthesis of chlorins, which are dihydroporphyrin macrocycles similar to the core structure of chlorophyll, through the derivatization of porphyrins. It reviews transformations like hydrogenation, cycloaddition, and annulation to produce over 1000 chlorin or chlorin-like compounds. The synthesis and spectral properties of these compounds could illuminate their potential as surrogates for chlorophylls in various applications (Taniguchi & Lindsey, 2017).

Total Synthesis of Chlorofusin, Its Seven Chromophore Diastereomers, and Key Partial Structures : This paper reports on the total synthesis of chlorofusin, a natural inhibitor of p53-MDM2 complex formation, including the assignment of absolute stereochemistry and the synthesis of its chromophore diastereomers. The synthesis approach and the elucidation of the compound's structure could be relevant for understanding complex organic synthesis and stereochemistry (Clark, Lee, & Boger, 2008).

Aplicaciones Científicas De Investigación

Drug Discovery Initiatives : Chlorocitalopram is used in drug discovery to identify new leads with favorable pharmaceutical properties, particularly against chloroquine-resistant malaria (Wellems, 2002).

COVID-19 Research : Chloroquine, a compound related to Chlorocitalopram, has been studied for its effectiveness in limiting the replication of SARS-CoV-2 in vitro, leading to clinical research on its use for treating COVID-19 patients (Cortegiani et al., 2020).

Contribution to Medical Progress : The development of drugs like Chlorocitalopram has significantly contributed to advancements in medicine, influenced by the fields of molecular biology and genomic sciences (Drews, 2000).

Forestry Applications : Chlorophyll fluorescence, a process related to Chlorocitalopram, is utilized in forestry to study various effects such as stress, seasonal changes, and comparative leaf physiology in different light conditions (Mohammed et al., 1995).

Plant Physiology Research : Chlorophyll fluorescence is a key tool in plant physiology for non-destructive and non-invasive measurement of photosynthetic capacity. It helps in identifying injury and analyzing changes in photosynthetic capacity due to various factors (Bolhár-Nordenkampf et al., 1989).

Photosynthetic Mechanism Studies : The technique is extensively used to understand photosynthetic mechanisms and assess plant responses to environmental changes (Murchie & Lawson, 2013).

Safety And Hazards

The FDA has issued a warning about the use of Citalopram, stating that doses higher than 40 mg/d may cause potential QTc prolongation . This has raised concerns about the continuation of therapy for patients responding to doses over 40 mg/d and the potential to use this medication above that dose range in future patients .

Propiedades

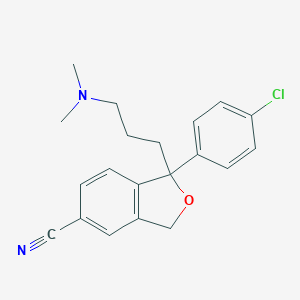

IUPAC Name |

1-(4-chlorophenyl)-1-[3-(dimethylamino)propyl]-3H-2-benzofuran-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20/h4-9,12H,3,10-11,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYIJPACNNYCMRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20494821 | |

| Record name | 1-(4-Chlorophenyl)-1-[3-(dimethylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20494821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chlorocitalopram | |

CAS RN |

64169-57-9 | |

| Record name | 1-(4-Chlorophenyl)-1-[3-(dimethylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20494821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

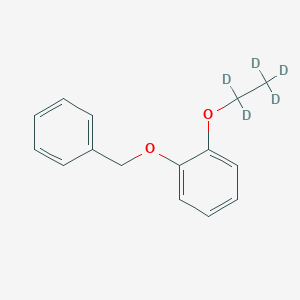

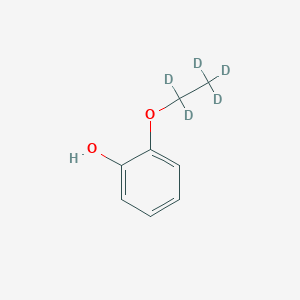

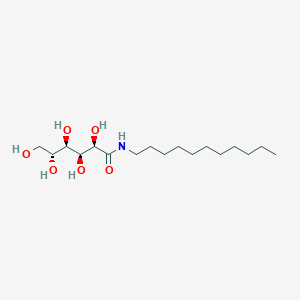

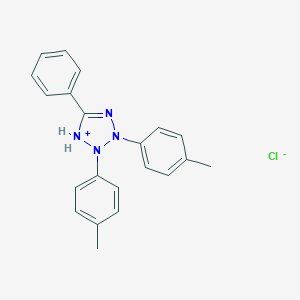

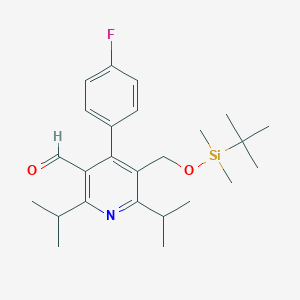

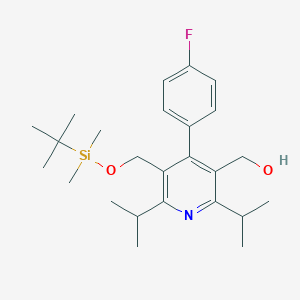

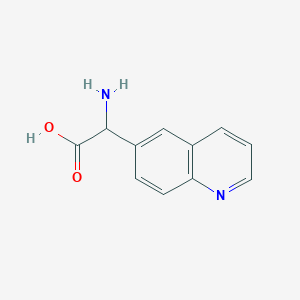

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

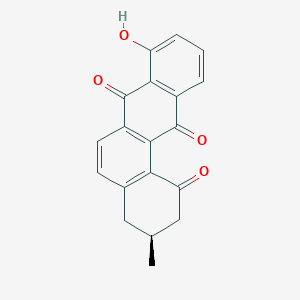

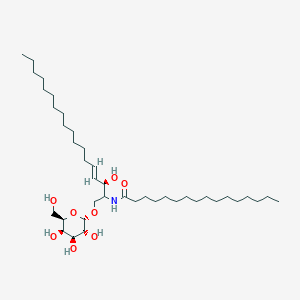

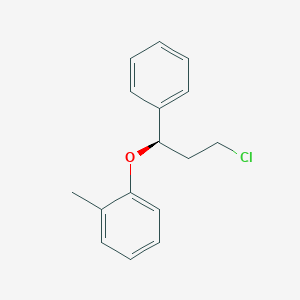

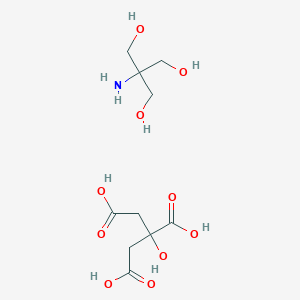

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Methylpiperazin-1-yl)methyl]aniline](/img/structure/B19190.png)